molecular formula C21H25FN2O5S B7680860 N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B7680860
M. Wt: 436.5 g/mol
InChI Key: XQDRLLUQANHZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway.

Scientific Research Applications

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications. One of the primary applications of this compound is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition by N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide can lead to the suppression of B-cell proliferation and survival. Additionally, this compound has been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, proliferation, and survival. Inhibition of BTK by N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide has several biochemical and physiological effects. One of the primary effects of this compound is the suppression of B-cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide in lab experiments is its potency and selectivity for BTK. This compound has been shown to have high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can lead to off-target effects and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide. One of the primary directions is the development of new and improved BTK inhibitors that have higher potency and selectivity than N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide. Additionally, there is a need for further research into the potential applications of this compound in the treatment of autoimmune diseases and other B-cell malignancies. Finally, there is a need for further research into the potential side effects and toxicity of this compound, which can help to improve its safety and efficacy in clinical use.

Synthesis Methods

The synthesis of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide involves several steps. The first step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with N-ethylmorpholine to form the corresponding imine. The second step involves the reaction of the imine with 4-morpholin-4-ylsulfonyl chloride to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-bromoethylbenzene to form N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide.

properties

IUPAC Name

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-3-23(15-16-4-9-20(28-2)19(22)14-16)21(25)17-5-7-18(8-6-17)30(26,27)24-10-12-29-13-11-24/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDRLLUQANHZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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